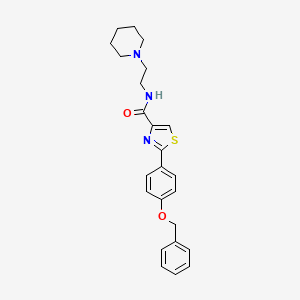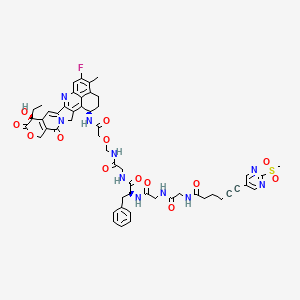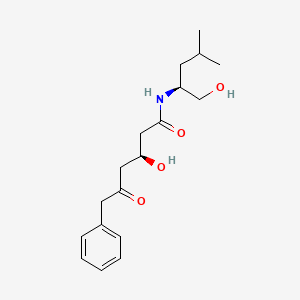
Sfnggp-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sfnggp-NH2 is a biologically active peptide that interacts with Protease-Activated Receptor 3, a high-affinity thrombin receptor. This compound is known for its role in itch mechanotransduction, particularly in human cutaneous mast cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Sfnggp-NH2 involves the solid-phase peptide synthesis method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity .
化学反应分析
Types of Reactions
Sfnggp-NH2 primarily undergoes:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
Sfnggp-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide in studies of peptide synthesis and modification.
Biology: Investigated for its role in itch mechanotransduction and interaction with Protease-Activated Receptor 3.
Medicine: Explored for potential therapeutic applications in conditions involving itch and inflammation.
Industry: Utilized in the development of peptide-based materials and sensors
作用机制
Sfnggp-NH2 exerts its effects by interacting with Protease-Activated Receptor 3. This receptor is a high-affinity thrombin receptor expressed in human cutaneous mast cells. The interaction of this compound with Protease-Activated Receptor 3 enhances thrombin’s action, suggesting that Protease-Activated Receptor 3 functions as a cofactor necessary for the activation of Protease-Activated Receptor 4 .
相似化合物的比较
Similar Compounds
Ser-Phe-Asn-Gly-Gly-Pro-NH2: Another biologically active peptide with similar properties.
Protease-Activated Receptor 4 Ligands: Compounds that interact with Protease-Activated Receptor 4 and have similar biological activities
Uniqueness
Sfnggp-NH2 is unique in its specific interaction with Protease-Activated Receptor 3 and its role in itch mechanotransduction. Unlike other peptides, it does not induce itch alone but potentiates itch when co-expressed with Protease-Activated Receptor 4 .
属性
分子式 |
C25H36N8O8 |
|---|---|
分子量 |
576.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[2-[(2S)-2-carbamoylpyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]butanediamide |
InChI |
InChI=1S/C25H36N8O8/c26-15(13-34)23(39)31-16(9-14-5-2-1-3-6-14)25(41)32-17(10-19(27)35)24(40)30-11-20(36)29-12-21(37)33-8-4-7-18(33)22(28)38/h1-3,5-6,15-18,34H,4,7-13,26H2,(H2,27,35)(H2,28,38)(H,29,36)(H,30,40)(H,31,39)(H,32,41)/t15-,16-,17-,18-/m0/s1 |
InChI 键 |
PFUDDJZDHHDVLA-XSLAGTTESA-N |
手性 SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N)C(=O)N |
规范 SMILES |
C1CC(N(C1)C(=O)CNC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hydroxy-4-[[4-(3-methoxyphenyl)phenyl]carbamoylamino]benzamide](/img/structure/B15137763.png)
![2-[(E)-2-(2-chlorophenyl)ethenyl]-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methyl-1-oxidopiperidin-1-ium-4-yl]chromen-4-one](/img/structure/B15137770.png)

![N-[(E)-[4-[2-(4-ethylanilino)-2-oxoethoxy]-3-methoxyphenyl]methylideneamino]-2-(4-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B15137778.png)
![[(1S,2R,3R,4R,5S,6S,8R,9R,10R,13S,16S,17R,18R)-11-ethyl-5,8-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B15137784.png)


![[(1S,2R,5R,6S)-5-benzoyloxy-2-chloro-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B15137805.png)


![[(2R,3S,4R,6R)-4-hydroxy-6-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9R,10S,11S,12R,13R,14E,16E)-10,12,17-trihydroxy-3-methoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]pentan-2-yl]-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-2-methyloxan-3-yl] carbamate](/img/structure/B15137818.png)
amino]-4-(113C)methyl(1,2,3,4,5-13C5)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15137819.png)
![4-[4-[6-[[(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-2-phenylacetyl]amino]pyridin-3-yl]pyrazol-1-yl]-N-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]butanamide](/img/structure/B15137833.png)

